TAMRA-Azide-PEG-Biotin
Description
Overview of Chemical Tools in Contemporary Biological Research
Modern biological inquiry heavily relies on a diverse arsenal (B13267) of chemical tools to investigate the multifaceted workings of living systems. These tools, ranging from fluorescent dyes to complex synthetic molecules, allow for the labeling, tracking, and functional analysis of biomolecules within their native environments. acs.orgugent.be The ability to chemically modify proteins, nucleic acids, and other cellular components has provided profound insights into molecular mechanisms and has become a cornerstone of fields like chemical biology, proteomics, and drug discovery. nih.govresearchgate.net
Evolution and Significance of Heterobifunctional Probes
The evolution from simple labels to more complex probes has been marked by the advent of heterobifunctional molecules. These reagents possess two different reactive groups, allowing for the linkage of distinct molecular entities. rsc.orgnih.gov This capability has been instrumental in creating targeted drug delivery systems, developing diagnostic assays, and identifying protein-protein interactions. nih.gov The design of these probes often incorporates specific functionalities that cater to advanced applications, such as photo-cross-linking for capturing transient interactions or cleavable linkers for the controlled release of cargo. acs.orgrsc.org
Position of TAMRA-Azide-PEG-Biotin within Advanced Bioconjugation Reagents
This compound stands as a prime example of a sophisticated, multifunctional bioconjugation reagent. broadpharm.comaxispharm.com It integrates four key components—a fluorophore (TAMRA), a reactive handle for bioorthogonal chemistry (azide), a flexible spacer (PEG), and an affinity tag (biotin)—into a single molecule. This all-in-one design streamlines complex experimental workflows by enabling simultaneous fluorescence detection, covalent ligation, and affinity purification. axispharm.com Its utility in "click chemistry" and biotin-streptavidin based applications solidifies its position as a powerful tool for modern biological research. broadpharm.comsouthernbiotech.com
The Constituent Components of this compound
The TAMRA Fluorophore: A Beacon for Visualization
Tetramethylrhodamine (B1193902) (TAMRA) is a well-established and widely used fluorophore known for its bright, orange-red fluorescence and good photostability. aatbio.commedchemexpress.com It serves as the reporter group in the this compound probe, allowing for the visualization of tagged biomolecules. interchim.fr
| Property | Value |
| Excitation Maximum | ~546-553 nm broadpharm.com |
| Emission Maximum | ~565-579 nm broadpharm.commedchemexpress.com |
| Appearance | Red Solid axispharm.com |
| Solubility | Water, DMSO, DMF broadpharm.com |
This interactive table provides key spectral and physical properties of the TAMRA fluorophore.
The Azide (B81097) Group: A Gateway to Click Chemistry
The azide group is a key functional group in the realm of bioorthogonal chemistry, a class of reactions that can occur in living systems without interfering with native biochemical processes. sigmaaldrich.comrsc.org Specifically, the azide participates in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry." axispharm.comacs.org This reaction forms a stable triazole linkage with an alkyne-modified biomolecule, enabling highly specific and efficient covalent labeling. nih.govaxispharm.com The azide can also participate in strain-promoted azide-alkyne cycloaddition (SPAAC) with cyclooctyne-containing molecules, offering a copper-free alternative for live-cell applications. medchemexpress.comwikipedia.org
The Polyethylene (B3416737) Glycol (PEG) Linker: Providing Flexibility and Solubility
The polyethylene glycol (PEG) linker is a flexible, hydrophilic chain that connects the TAMRA and biotin (B1667282) components to the azide group. broadpharm.comaxispharm.com The inclusion of a PEG spacer offers several advantages:
Increased Solubility: The hydrophilic nature of PEG enhances the water solubility of the entire probe and the biomolecules it conjugates to. broadpharm.com
Reduced Steric Hindrance: The flexible chain minimizes steric clash between the probe's components and the target biomolecule, allowing for more efficient labeling and binding.
Low Immunogenicity: PEG is known for its low immunogenicity, making it suitable for in vivo applications. broadpharm.comsigmaaldrich.com
Improved Pharmacokinetics: In therapeutic applications, PEGylation can increase the hydrodynamic size of molecules, extending their circulation half-life by reducing renal clearance. broadpharm.com
The Biotin Tag: A Handle for High-Affinity Purification
Biotin, also known as vitamin B7, forms one of the strongest known non-covalent interactions in nature with the protein streptavidin (or avidin). southernbiotech.comthermofisher.com This high-affinity interaction (with a dissociation constant, Kd, in the femtomolar range) is remarkably stable and resistant to changes in pH, temperature, and denaturing agents. thermofisher.comnih.gov This robust binding is widely exploited for:
Affinity Purification: Biotinylated molecules can be efficiently captured and isolated from complex mixtures using streptavidin-coated surfaces, such as beads or plates. southernbiotech.com
Detection: The biotin-streptavidin interaction can be used to amplify signals in various assays, including Western blotting, ELISA, and flow cytometry. southernbiotech.comthermofisher.com
Mechanism of Action and Utility
The utility of this compound is rooted in two powerful and widely adopted biochemical principles: click chemistry and the biotin-streptavidin interaction.
The Principles of Click Chemistry
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and highly specific, occurring under mild, aqueous conditions. nih.govsigmaaldrich.com The most common click reaction utilized with this probe is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). axispharm.com In this reaction, the azide group of the probe reacts specifically with a terminal alkyne that has been metabolically or chemically incorporated into a target biomolecule. The reaction is catalyzed by copper(I), which is often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate (B8700270). axispharm.com The result is a stable triazole linkage, covalently attaching the multifunctional probe to the molecule of interest. axispharm.com
The Biotin-Streptavidin Interaction
Once a biomolecule is labeled with this compound, the biotin moiety serves as a powerful handle for its detection and isolation. Streptavidin, a tetrameric protein, can bind up to four biotin molecules with extremely high affinity. southernbiotech.comthermofisher.com This interaction is leveraged in various downstream applications. For purification, the labeled biomolecule can be incubated with streptavidin-conjugated magnetic beads or agarose (B213101) resin, effectively pulling it out of a complex lysate. southernbiotech.com For detection, streptavidin conjugated to an enzyme or a different fluorophore can be used to generate or amplify a signal. thermofisher.com While the bond is exceptionally strong, it can be broken under harsh conditions, though for most applications, it is considered essentially irreversible. researchgate.net
Applications in Research
The unique combination of features in this compound makes it a versatile tool for a wide range of research applications.
Cellular Imaging
The TAMRA fluorophore allows for the direct visualization of alkyne-labeled biomolecules within fixed or living cells using fluorescence microscopy. nih.gov For instance, researchers can metabolically label newly synthesized proteins with an alkyne-containing amino acid analog. Subsequent reaction with this compound via click chemistry allows for the fluorescent imaging of these proteins, providing insights into their localization and dynamics. nih.govrsc.org
Flow Cytometry
In flow cytometry, this probe can be used to identify and quantify specific cell populations based on the presence of an alkyne-tagged molecule. Cells are first labeled with an alkyne-containing substrate and then treated with the this compound probe. The intense fluorescence of TAMRA allows for the sensitive detection and sorting of labeled cells from a heterogeneous population. southernbiotech.com
Affinity Purification for Proteomic Analysis
A major application of this probe is in the enrichment of labeled biomolecules for subsequent identification by mass spectrometry. nih.gov After labeling a specific class of proteins in a cell lysate with an alkyne tag and reacting it with this compound, the biotin handle can be used to capture these proteins on streptavidin-coated beads. axispharm.comnih.gov The enriched proteins can then be eluted and identified, providing a snapshot of the proteome under specific conditions. This approach has been successfully used to identify novel glycoproteins and other post-translationally modified proteins. nih.gov
This compound exemplifies the power of multifunctional chemical probes in modern biological research. By combining a fluorescent reporter, a bioorthogonal reactive group, a biocompatible linker, and a high-affinity tag into a single reagent, it provides a streamlined and powerful solution for the detection, visualization, and purification of biomolecules. Its application across various techniques underscores the importance of advanced bioconjugation strategies in pushing the boundaries of our understanding of complex biological systems.
Properties
CAS No. |
1797415-74-7 |
|---|---|
Molecular Formula |
C57H79N11O14S |
Molecular Weight |
1174.38 |
IUPAC Name |
5-((4-(2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl)-3,7,21-trioxo-25-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-11,14,17-trioxa-4,8,20-triazapentacosyl)carbamoyl)-2-(6-(dimethylamino)-3-(dimethyliminio)-3H-xanthen-9-yl)benzoate |
InChI |
InChI=1S/C57H79N11O14S/c1-66(2)40-10-13-43-47(36-40)82-48-37-41(67(3)4)11-14-44(48)53(43)42-12-9-39(35-45(42)56(73)74)55(72)61-17-15-52(71)68(22-26-79-30-34-81-33-29-78-25-20-62-65-58)21-16-51(70)60-19-24-77-28-32-80-31-27-76-23-18-59-50(69)8-6-5-7-49-54-46(38-83-49)63-57(75)64-54/h9-14,35-37,46,49,54H,5-8,15-34,38H2,1-4H3,(H5-,59,60,61,63,64,69,70,72,73,74,75)/t46-,49-,54-/m0/s1 |
InChI Key |
VENZSFAIMFUMLZ-VNRPUITKSA-N |
SMILES |
O=C1N[C@@]2([H])CS[C@@H](CCCCC(NCCOCCOCCOCCNC(CCN(C(CCNC(C3=CC=C(C(C(C=CC(N(C)C)=C4)=C4O5)=C6C5=C/C(C=C6)=[N+](C)/C)C(C([O-])=O)=C3)=O)=O)CCOCCOCCOCCN=[N+]=[N-])=O)=O)[C@@]2([H])N1 |
Appearance |
Solid powder |
Purity |
>93% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
TAMRA-Azide-PEG-Biotin |
Origin of Product |
United States |
Molecular Architecture and Design Principles of Tamra Azide Peg Biotin
Tetramethylrhodamine (B1193902) (TAMRA) Moiety: Design for Fluorescent Labeling in Biological Systems
Tetramethylrhodamine, commonly known as TAMRA, is a well-established and widely utilized fluorescent dye belonging to the rhodamine family. lifetein.com Its selection as the fluorescent reporter in the TAMRA-Azide-PEG-Biotin conjugate is predicated on its favorable photophysical properties, which are highly suited for biological imaging and detection assays. lifetein.comnih.gov
TAMRA exhibits bright orange-red fluorescence, with typical excitation and emission maxima around 546-555 nm and 575-580 nm, respectively. lifetein.comaatbio.combioacts.commedchemexpress.com This spectral profile places it in a region of the visible spectrum where background autofluorescence from biological samples is often lower, thereby enhancing signal-to-noise ratios. Furthermore, TAMRA is recognized for its good photostability, meaning it can withstand prolonged exposure to excitation light without significant degradation of its fluorescent signal. lifetein.comnih.gov This characteristic is crucial for applications requiring extended imaging periods, such as live-cell imaging and time-lapse microscopy.
Another key feature of TAMRA is its relative insensitivity to pH fluctuations within the physiological range, which ensures a more stable and reliable fluorescent output in diverse cellular environments. nih.govmedchemexpress.com The dye can be chemically modified to incorporate reactive groups, such as the succinimidyl ester (SE) or isothiocyanate, which allows for its covalent attachment to various biomolecules, including proteins, peptides, and nucleic acids. interchim.franaspec.com In the context of this compound, the TAMRA moiety serves as the detectable tag, enabling the visualization and quantification of the molecule and any target to which it is bound. fishersci.nl
Table 1: Photophysical Properties of TAMRA
| Property | Value |
|---|---|
| Excitation Maximum | ~546-555 nm lifetein.comaatbio.combioacts.commedchemexpress.com |
| Emission Maximum | ~575-580 nm lifetein.comaatbio.combioacts.commedchemexpress.com |
| Molar Extinction Coefficient | ~92,000 - 95,000 M⁻¹cm⁻¹ interchim.frbroadpharm.com |
| Quantum Yield | pH-insensitive in acidic range nih.gov |
| Color | Orange-Red interchim.fr |
Azide (B81097) Functional Group: Role in Bio-orthogonal Click Chemistry Implementations
The inclusion of an azide (N₃) functional group in the this compound structure is a strategic design choice that enables its participation in bio-orthogonal "click chemistry" reactions. medchemexpress.com Bio-orthogonal reactions are chemical transformations that can occur within a living system without interfering with native biochemical processes. wikipedia.org The azide group is a cornerstone of this field due to its small size, metabolic stability, and lack of endogenous counterparts in most biological systems. wikipedia.orgmdpi.com
The azide group's primary role is to react with a complementary functional group, most commonly an alkyne, in a highly specific and efficient manner. rsc.org This reaction, known as the Huisgen 1,3-dipolar cycloaddition, can be significantly accelerated by a copper(I) catalyst (CuAAC). nih.gov However, the toxicity of copper has limited its application in live cells. wikipedia.org
To overcome this limitation, a copper-free version of the reaction, termed strain-promoted alkyne-azide cycloaddition (SPAAC), was developed. magtech.com.cn In SPAAC, the alkyne is incorporated into a strained ring system, such as a cyclooctyne (B158145) (e.g., DBCO or BCN), which provides the driving force for the reaction to proceed rapidly without the need for a metal catalyst. medchemexpress.commagtech.com.cn The this compound molecule is designed to readily undergo both CuAAC and SPAAC reactions, allowing researchers to covalently link the fluorescent and biotinylated probe to alkyne-modified biomolecules in a variety of experimental settings. medchemexpress.com
Table 2: Key Features of the Azide Group in Bio-orthogonal Chemistry
| Feature | Description |
|---|---|
| Bio-orthogonality | Does not react with native functional groups in biological systems. wikipedia.org |
| Small Size | Minimizes perturbation of the structure and function of labeled biomolecules. wikipedia.org |
| Stability | Metabolically stable and inert under typical physiological conditions. wikipedia.org |
| Reactivity | Specifically reacts with alkynes (in CuAAC) or strained alkynes (in SPAAC). medchemexpress.comrsc.org |
| Versatility | Enables the "clicking" of the probe onto a wide range of alkyne-tagged targets. |
Polyethylene (B3416737) Glycol (PEG) Spacer: Contribution to Biocompatibility and Steric Modulation
One of the primary contributions of the PEG spacer is enhanced biocompatibility. thermofisher.com PEG is non-toxic and generally considered non-immunogenic, meaning it is less likely to elicit an immune response when introduced into a living organism. thermofisher.comeuropeanpharmaceuticalreview.com Its hydrophilic nature also significantly increases the water solubility of the entire conjugate, which is particularly beneficial for molecules that might otherwise be prone to aggregation in aqueous buffers. thermofisher.com
Furthermore, the PEG spacer provides steric modulation. The flexible and hydrated PEG chain creates a "molecular cloud" that can shield the attached biomolecule from interactions with other components in the biological milieu. europeanpharmaceuticalreview.com This "stealth" effect can reduce non-specific binding to surfaces and other proteins, leading to lower background signals in assays. nih.gov The length of the PEG spacer can also be varied to optimize the distance between the TAMRA fluorophore and the biotin (B1667282) ligand, as well as to minimize any potential steric hindrance that might interfere with the binding of biotin to its recognition partners. scbt.com
Table 3: Functions of the PEG Spacer
| Function | Mechanism |
|---|---|
| Enhanced Solubility | The hydrophilic nature of PEG increases the overall water solubility of the conjugate. thermofisher.com |
| Increased Biocompatibility | PEG is non-toxic and has low immunogenicity. thermofisher.comeuropeanpharmaceuticalreview.com |
| Reduced Non-specific Binding | The hydrated PEG chain creates a steric shield, minimizing unwanted interactions. europeanpharmaceuticalreview.comnih.gov |
| Steric Optimization | The flexible spacer allows for optimal positioning of the functional moieties. scbt.com |
| Prevention of Aggregation | PEGylation can prevent salt-induced aggregation through steric stabilization. nih.gov |
Biotin Ligand: Mechanism of High-Affinity Biorecognition and Affinity Capture
The biotin ligand is the component of the this compound molecule responsible for its powerful biorecognition and affinity capture capabilities. Biotin, also known as vitamin H or B7, forms one of the strongest known non-covalent interactions in nature with the proteins avidin (B1170675) and streptavidin. researchgate.netweizmann.ac.ilnih.govthermofisher.com
The affinity between biotin and streptavidin is exceptionally high, with a dissociation constant (Kd) in the femtomolar range (approximately 10⁻¹⁴ to 10⁻¹⁵ M). researchgate.netthermofisher.comnih.gov This near-irreversible binding is highly specific and stable under a wide range of conditions, including variations in pH, temperature, and the presence of denaturing agents. researchgate.netnih.govthermofisher.com
Streptavidin is a tetrameric protein, meaning it has four identical binding sites for biotin. thermofisher.comresearchgate.net This multivalency allows for the amplification of signals in detection assays and provides a robust platform for the immobilization and purification of biotinylated molecules. rockland.com When the this compound probe is used to label a target molecule via the azide-alkyne click reaction, the biotin moiety then serves as a high-affinity handle. This allows for the specific capture of the labeled target using streptavidin-coated surfaces, such as magnetic beads or microplates, or for its detection with streptavidin-conjugated enzymes or fluorophores. rockland.com While avidin, found in egg whites, also binds biotin with high affinity, streptavidin, isolated from the bacterium Streptomyces avidinii, is often preferred in biotechnological applications due to its lower non-specific binding. nih.govrockland.com
Table 4: Characteristics of the Biotin-(Strept)avidin Interaction
| Characteristic | Description |
|---|---|
| High Affinity | Dissociation constant (Kd) is in the femtomolar range (10⁻¹⁴ to 10⁻¹⁵ M). researchgate.netthermofisher.comnih.gov |
| High Specificity | The interaction is highly selective for biotin. researchgate.net |
| Stability | The complex is resistant to a wide range of denaturing conditions. researchgate.netnih.govthermofisher.com |
| Rapid Binding | The association between biotin and streptavidin is very fast. thermofisher.com |
| Multivalency | Streptavidin has four binding sites for biotin, enabling signal amplification. thermofisher.comresearchgate.net |
Synthetic Methodologies and Chemical Precursors for Tamra Azide Peg Biotin Production
Synthesis Strategies for PEGylated Azide-Biotin Intermediates
The foundation of TAMRA-Azide-PEG-Biotin is the PEGylated Azide-Biotin intermediate. This intermediate is a heterobifunctional linker that contains a polyethylene (B3416737) glycol (PEG) spacer, a biotin (B1667282) moiety for affinity binding, and an azide (B81097) group for subsequent "click" chemistry reactions. The synthesis of this intermediate can be approached through various strategies, often involving either solid-phase or solution-phase chemistry.
One common approach begins with the modification of biotin. The carboxylic acid group of biotin can be activated, for example, with N-hydroxysuccinimide (NHS) to form an NHS ester. axispharm.com This activated biotin can then be reacted with an amino-PEG-azide linker. The PEG linker itself is synthesized to have a specific number of repeating ethylene (B1197577) glycol units, which influences the solubility and spacer length of the final compound. The synthesis of the amino-PEG-azide linker can be achieved through methods like the ring-opening polymerization of ethylene oxide initiated by a molecule containing an azide precursor, followed by the introduction of a terminal amine group. nih.gov
Alternatively, a branched structure can be created. For instance, a symmetric amino alcohol linker can be synthesized and subsequently reacted with activated biotin. axispharm.com The resulting di-hydroxy functionalized biotin can then be converted to a di-azide, creating a branched biotinylated-bis-PEG-azide chassis. axispharm.com
Solid-phase peptide synthesis (SPPS) offers another powerful strategy. rsc.org In this method, a resin support is utilized, and building blocks are sequentially added. For example, a Rink amide resin can be loaded with Fmoc-Lys(azide)-OH, followed by the coupling of Fmoc-protected PEG linkers and finally biotin. rsc.orggovst.edu The use of protecting groups like Fmoc (9-fluorenylmethyloxycarbonyl) is crucial to direct the reactions to the desired functional groups.
Table 1: Comparison of Synthetic Strategies for PEGylated Azide-Biotin Intermediates
| Strategy | Key Precursors | Key Reactions | Advantages | Disadvantages | Reference |
| Solution-Phase Synthesis | Biotin-NHS ester, Amino-PEG-azide | Amide bond formation | Scalable, versatile for various PEG lengths | May require extensive purification | axispharm.com |
| Branched Synthesis | Activated biotin, Symmetric amino alcohol linker | Amide bond formation, Azidation | Creates multivalent linkers | More complex synthesis and purification | axispharm.com |
| Solid-Phase Synthesis | Rink amide resin, Fmoc-Lys(azide)-OH, Fmoc-PEG-OH, Biotin | Sequential coupling and deprotection | High purity, well-defined products | Less scalable than solution-phase | rsc.orggovst.edu |
Incorporation of TAMRA Fluorophore into PEG-Azide-Biotin Scaffolds
Once the PEG-Azide-Biotin intermediate is synthesized and purified, the final step is the incorporation of the tetramethylrhodamine (B1193902) (TAMRA) fluorophore. TAMRA is a bright, photostable rhodamine dye commonly used in fluorescence-based applications.
A prevalent method for attaching TAMRA is through the use of an activated form of the dye, such as 5-(and 6-)-carboxytetramethylrhodamine, succinimidyl ester (TAMRA-NHS ester). govst.edu This reaction typically involves reacting the TAMRA-NHS ester with a free amine group on the PEG-Azide-Biotin scaffold. The reaction is usually carried out in an appropriate solvent like dimethylformamide (DMF) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIEA). rsc.org
In a solid-phase approach, the TAMRA fluorophore can be introduced after the sequential assembly of the biotin and azide-containing moieties on the resin. govst.edu For example, after the final Fmoc deprotection to reveal a free amine, the resin-bound intermediate is reacted with the TAMRA-NHS ester. govst.edu
Another strategy involves "click" chemistry. If the PEG-Azide-Biotin intermediate possesses a terminal alkyne group instead of an azide, a TAMRA-azide derivative can be "clicked" onto the scaffold using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. medchemexpress.com This bioorthogonal reaction is highly specific and efficient, providing a stable triazole linkage. medchemexpress.com
The specific point of attachment of the TAMRA fluorophore is determined by the synthetic design of the PEG-Azide-Biotin intermediate. For instance, if a lysine (B10760008) derivative is used in the synthesis, the TAMRA can be attached to the epsilon-amino group of the lysine. rsc.org
Table 2: Methods for TAMRA Fluorophore Incorporation
| Method | TAMRA Reagent | Functional Group on Scaffold | Reaction Type | Key Reagents/Catalysts | Reference |
| NHS Ester Coupling | TAMRA-NHS ester | Primary Amine | Acylation | DIEA, DMF | rsc.orggovst.edu |
| Click Chemistry (CuAAC) | TAMRA-azide | Terminal Alkyne | Cycloaddition | Copper(I) catalyst (e.g., from CuSO4 and a reducing agent like TCEP), TBTA ligand | medchemexpress.com |
Purification and Characterization Techniques for Research-Grade Compounds
The production of research-grade this compound necessitates rigorous purification and characterization to ensure the compound's identity, purity, and functionality. A combination of chromatographic and spectroscopic techniques is employed to achieve this.
Purification:
High-Performance Liquid Chromatography (HPLC) is the primary method for purifying the final compound. rsc.org Reverse-phase HPLC (RP-HPLC) is particularly effective, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase, typically a gradient of acetonitrile (B52724) in water with an additive like trifluoroacetic acid (TFA). rsc.orggovst.edu The separation is based on the hydrophobicity of the compound and any impurities. The fluorescent nature of the TAMRA moiety allows for detection using a fluorescence detector, in addition to standard UV-Vis detection. govst.edu Size-exclusion HPLC can also be used to separate the desired product based on its molecular size, which is particularly useful for PEGylated compounds. researchgate.net
After HPLC purification, the collected fractions containing the pure product are often lyophilized (freeze-dried) to remove the solvents and obtain the final compound as a solid. govst.edu
Characterization:
A suite of analytical techniques is used to confirm the structure and purity of the synthesized this compound.
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the molecular weight of the final product and confirm its elemental composition. rsc.org The observed mass-to-charge ratio (m/z) is compared to the calculated theoretical value. govst.edu High-resolution mass spectrometry provides highly accurate mass measurements, further confirming the identity of the compound. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed chemical structure of the compound. researchgate.netresearchgate.net NMR spectra provide information about the different chemical environments of the protons and carbons in the molecule, confirming the presence and connectivity of the biotin, PEG, and TAMRA components. researchgate.net Specific proton signals can be assigned to the different parts of the molecule, verifying its successful synthesis. researchgate.net
UV-Visible and Fluorescence Spectroscopy: The characteristic absorbance and emission spectra of the TAMRA fluorophore are confirmed using UV-Vis and fluorescence spectrometers. The excitation and emission maxima are measured to ensure the fluorescent properties of the compound are intact.
Purity Analysis: The purity of the final compound is typically assessed by analytical HPLC. nih.gov A single, sharp peak in the chromatogram indicates a high degree of purity. govst.edu
Table 3: Key Characterization Data for this compound
| Technique | Parameter Measured | Typical Expected Result | Reference |
| HPLC | Purity and Retention Time | High purity (>95%) with a characteristic retention time | rsc.orgnih.gov |
| Mass Spectrometry (ESI-MS) | Molecular Weight | Observed m/z matches the calculated molecular weight of the specific this compound construct | rsc.orggovst.edu |
| ¹H NMR Spectroscopy | Chemical Structure | Characteristic peaks corresponding to the protons of the biotin, PEG, and TAMRA moieties | researchgate.netresearchgate.net |
| Fluorescence Spectroscopy | Excitation/Emission Maxima | Excitation and emission maxima characteristic of the TAMRA fluorophore (approx. 546 nm and 575 nm, respectively) |
Mechanistic Investigations of Bioconjugation Via Tamra Azide Peg Biotin
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Kinetics and Optimization
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, renowned for its high efficiency and specificity in forming stable triazole linkages. In the context of TAMRA-Azide-PEG-Biotin, the azide (B81097) group readily participates in this reaction with alkyne-tagged biomolecules. medchemexpress.com
The reaction mechanism involves the in situ generation of a Cu(I) species, typically from a Cu(II) salt like copper sulfate (B86663) (CuSO₄) with a reducing agent such as sodium ascorbate (B8700270) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). medchemexpress.comnih.gov The Cu(I) catalyst then coordinates with the terminal alkyne on the target molecule to form a copper acetylide complex. acs.org This complex then reacts with the azide group of this compound in a [3+2] cycloaddition to yield the 1,4-disubstituted triazole conjugate. acs.orgnih.gov Ligands like tris(benzyltriazolylmethyl)amine (TBTA) are often employed to stabilize the Cu(I) oxidation state and enhance reaction kinetics. nih.gov
Optimization of CuAAC reactions involving this compound is crucial for achieving high yields and minimizing potential side reactions. Key parameters include the concentrations of the copper catalyst, reducing agent, and stabilizing ligand. While effective, the requirement for a copper catalyst can sometimes lead to concerns about cytotoxicity or oxidative damage to sensitive biomolecules. acs.org Recent studies have focused on developing reaction conditions with lower copper loadings to mitigate these effects. acs.org For instance, using ynamines as activated alkynes can significantly reduce the required copper concentration. acs.org
Table 1: Typical Reagents and Conditions for CuAAC with this compound
| Component | Typical Concentration/Reagent | Purpose |
| This compound | 10 µM - 100 µM | Azide-containing labeling reagent |
| Alkyne-modified biomolecule | Variable | Target for labeling |
| Copper(II) Sulfate (CuSO₄) | 50 µM - 1 mM | Copper catalyst source |
| TCEP or Sodium Ascorbate | 500 µM - 5 mM | Reducing agent to generate Cu(I) |
| TBTA | 100 µM - 1 mM | Cu(I) stabilizing ligand |
| Solvent | Aqueous buffer (e.g., PBS), DMSO, or a mixture | Reaction medium |
This table presents a generalized set of conditions. Optimal concentrations may vary depending on the specific biomolecules and experimental setup.
Avidin-Biotin System Dynamics in Conjugate Formation
Following the successful conjugation of this compound to a target biomolecule, the biotin (B1667282) moiety becomes available for interaction with avidin (B1170675) or its bacterial analog, streptavidin. This interaction is one of the strongest known non-covalent biological interactions, with a dissociation constant (Kd) in the femtomolar range (Kd ≈ 10⁻¹⁵ M). nih.govthermofisher.com
The high affinity and specificity of the avidin-biotin bond are fundamental to many applications, including affinity purification, immunoassays, and targeted drug delivery. nih.gov Once the this compound conjugate is formed, it can be efficiently captured on avidin- or streptavidin-coated surfaces, such as beads or plates, for isolation and enrichment.
The tetravalent nature of avidin and streptavidin, meaning each protein can bind four biotin molecules, allows for the formation of multivalent complexes. nih.gov This can be advantageous for signal amplification in detection assays or for creating stable nanoscale assemblies. nih.gov The PEG spacer in the this compound molecule plays a crucial role in ensuring that the biotin group is accessible for binding to the deep biotin-binding pocket of avidin, minimizing steric hindrance from the conjugated biomolecule. Desthiobiotin, a modified form of biotin that binds with lower affinity, can also be used in similar constructs for applications where reversible binding is desired. broadpharm.com
Orthogonal Reactivity Profiles with Diverse Biomolecules
A significant advantage of using this compound in conjunction with click chemistry is its orthogonal reactivity. The azide group is essentially inert to the vast majority of functional groups present in biological systems, such as amines, thiols, and carboxylates. nih.gov This "bio-orthogonality" ensures that the labeling reaction is highly specific to the intended alkyne-modified target. nih.gov
This specificity allows for the development of multiplexed labeling strategies. For instance, it is possible to combine SPAAC with other bio-orthogonal reactions, such as the Staudinger ligation or inverse-electron-demand Diels-Alder (iEDDA) reactions, to label different molecules in the same system with distinct probes. acs.orgacs.org For example, a cell could be metabolically labeled with an azide-containing sugar and a different, orthogonally reactive group on another biomolecule. This compound could then be used to specifically label the azido-glycans via SPAAC, while another probe reacts with the second functional group. nih.gov
Furthermore, the azide group on this compound does not interfere with the reactivity of other common bioconjugation chemistries that target different functional groups. For example, amine-reactive chemistries (e.g., NHS esters) or thiol-reactive chemistries (e.g., maleimides) can be used in parallel to modify other sites on a biomolecule without cross-reactivity with the azide. nih.govthermofisher.com This orthogonal reactivity profile makes this compound a highly versatile reagent for complex bioconjugation schemes. elifesciences.org
Applications in Protein Research and Proteomics
Global Protein Labeling and Visualization Methodologies
TAMRA-Azide-PEG-Biotin is extensively used for the global labeling and visualization of proteins within complex mixtures, such as cell lysates. This is typically achieved by first introducing a bioorthogonal alkyne handle into proteins. For instance, cells can be cultured with metabolic precursors containing an alkyne group, such as alkynyl amino acids, which are incorporated into newly synthesized proteins. Following cell lysis, the alkyne-tagged proteome is then reacted with this compound.
The TAMRA fluorophore allows for the direct visualization of the labeled proteins within a polyacrylamide gel after electrophoresis (in-gel fluorescence), providing a global snapshot of the labeled proteome. This method is highly sensitive, enabling the detection of even sub-stoichiometric labeling of proteins. The dual-labeling capability of this probe means that in addition to fluorescence visualization, the biotin (B1667282) tag can be used for subsequent affinity-based applications.
A common workflow for global protein labeling using this compound is outlined below:
| Step | Description | Purpose |
| 1. Metabolic Labeling | Cells are incubated with a metabolic precursor containing an alkyne group (e.g., an alkynyl amino acid). | To introduce a bioorthogonal handle into the proteome of interest. |
| 2. Cell Lysis | The cells are lysed to release the proteins. | To create a protein mixture for subsequent labeling. |
| 3. Click Chemistry | The cell lysate containing alkyne-tagged proteins is reacted with this compound in the presence of a copper(I) catalyst. | To covalently attach the trifunctional probe to the target proteins. |
| 4. In-Gel Fluorescence | The labeled protein mixture is separated by SDS-PAGE, and the gel is imaged using a fluorescence scanner. | To visualize the globally labeled proteome. |
This methodology allows for the unbiased detection of a wide range of proteins, offering a significant advantage over antibody-based methods which are limited to specific targets.
Post-Translational Modification Detection and Characterization
A significant application of this compound is in the detection and characterization of post-translational modifications (PTMs), which are crucial for regulating protein function. By using metabolic precursors that are specific for certain PTM pathways, researchers can selectively label and identify proteins with those modifications.
For example, to study protein N-myristoylation, a lipid modification, cells can be treated with an alkynyl analog of myristic acid. This alkyne-tagged fatty acid is then incorporated into proteins by N-myristoyltransferase. Subsequent reaction with TAMRA-Azide-PEG
Applications in Nucleic Acid Research and Genomics
Labeling and Detection of DNA and RNA Constructs
The primary application of TAMRA-Azide-PEG-Biotin in nucleic acid research is the stable and efficient labeling of DNA and RNA. This process leverages the highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry. axispharm.commedchemexpress.com In this scheme, nucleic acids are first modified to contain a terminal alkyne group. This modification can be achieved through various enzymatic or chemical methods, such as incorporating alkyne-modified nucleotides during polymerase chain reaction (PCR) or in vitro transcription.
Once the nucleic acid is "alkyne-tagged," it can be readily conjugated to this compound. The azide (B81097) group on the reagent reacts with the alkyne group on the nucleic acid, forming a stable triazole linkage. axispharm.commedchemexpress.com This conjugation yields a dual-labeled DNA or RNA construct. The TAMRA fluorophore provides a sensitive signal for detection and quantification via methods like gel electrophoresis and fluorescence microscopy, while the biotin (B1667282) tag enables capture, immobilization, and purification using streptavidin-coated surfaces or beads. axispharm.comabcam.com
This dual-functionality is particularly advantageous. For instance, researchers can first visualize the labeled nucleic acids within a complex mixture using fluorescence, and then subsequently isolate those specific molecules for downstream analysis, such as sequencing or mass spectrometry. axispharm.com This robust method avoids potential interference with base-pairing and hybridization, which can be a drawback of methods that label the base portion of nucleotides. abcam.com
| Feature | Description | Source(s) |
| Fluorophore | Tetramethylrhodamine (B1193902) (TAMRA) for fluorescent detection. | axispharm.combroadpharm.com |
| Affinity Tag | Biotin for high-affinity binding to streptavidin. | axispharm.combroadpharm.com |
| Reactive Group | Azide (N3) for click chemistry conjugation. | axispharm.commedchemexpress.com |
| Linker | Polyethylene (B3416737) Glycol (PEG) spacer to increase aqueous solubility. | broadpharm.com |
| Conjugation Chemistry | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). | axispharm.commedchemexpress.com |
Mapping Small Molecule-RNA Binding Sites
A significant application of azide-functionalized dyes like TAMRA-azide is in the transcriptome-wide mapping of binding sites for small molecules on RNA. nih.govnih.gov Techniques such as Chemical Cross-linking and Isolation of Hybrids followed by sequencing (Chem-CLIP) utilize this approach to identify the precise locations where small-molecule drugs or probes interact with cellular RNA. oup.com
The general workflow involves treating cells or isolated total RNA with a small molecule of interest that has been appended with both a photo-reactive cross-linking group (like a diazirine) and an alkyne handle. nih.govoup.com Upon photoactivation (e.g., with UV light), the small molecule covalently binds to its target RNA. The alkyne handle then serves as a point of attachment for a reporter molecule. nih.gov
This is where this compound or a simpler TAMRA-azide becomes crucial. The cross-linked RNA, now bearing an alkyne tag from the bound small molecule, is subjected to a CuAAC reaction with the TAMRA-azide reagent. nih.govoup.com This "clicks" the fluorescent TAMRA dye onto the RNA at the site of the small molecule interaction. The TAMRA label allows for the confirmation of the cross-linking event and visualization of the labeled RNA-adducts, often by in-gel fluorescence scanning. nih.govnih.gov The sites of cross-linking can then be identified through sequencing, as the bulky adduct often causes reverse transcriptase to stall or dissociate during cDNA synthesis, pinpointing the binding location. nih.govoup.com
Table 2: Typical Components for TAMRA-Azide Labeling in Chem-CLIP
| Component | Purpose | Typical Concentration | Source(s) |
|---|---|---|---|
| Alkyne-modified RNA | The target molecule to be labeled. | 1 µM | oup.com |
| TAMRA-azide | The fluorescent reporter molecule. | ~200 µM | oup.com |
| Copper(II) Sulfate (B86663) (CuSO₄) | The copper catalyst source. | 1 mM | oup.com |
| Sodium Ascorbate (B8700270) | A reducing agent to generate the active Cu(I) catalyst. | 5 mM | oup.com |
| THPTA (or other ligand) | A ligand to stabilize the Cu(I) ion and improve reaction efficiency. | 2.5 mM | oup.com |
Oligonucleotide Conjugation Strategies
The synthesis of complex oligonucleotide conjugates for therapeutic and diagnostic applications often relies on robust and automated chemical strategies. researchgate.net this compound is an ideal reagent for incorporation into such workflows, particularly those utilizing solid-phase synthesis and click chemistry. researchgate.net
In a typical automated process, an oligonucleotide is synthesized on a solid support (e.g., CPG beads) and incorporates a phosphoramidite (B1245037) building block containing an alkyne group, often at the 5' terminus. researchgate.net While still on the solid support, this alkyne-modified oligonucleotide is then subjected to a CuAAC reaction with an excess of an azide-containing molecule like this compound. researchgate.net This on-column click reaction efficiently conjugates the TAMRA-PEG-Biotin moiety to the oligonucleotide. researchgate.net
This method offers several advantages:
Automation: The entire process can be performed in a fully automated DNA/RNA synthesizer. researchgate.net
High Throughput: The methodology is suitable for the parallel synthesis of many different oligonucleotide conjugates. researchgate.net
Versatility: It allows for the creation of multifunctional constructs, such as fluorescently labeled probes that can also be used for affinity capture (e.g., siRNA modified with GalNAc for targeting and TAMRA/Biotin for detection/purification). researchgate.net
The resulting conjugates, bearing both a fluorophore and an affinity handle, are valuable tools for a wide range of applications, including targeted drug delivery, diagnostic imaging, and biosensing.
Detection of Immobilized Azido-Modified Nucleic Acids
Another key application involves the detection of nucleic acids that have been immobilized on a solid or semi-solid matrix. googleapis.com This is relevant for technologies like microarrays, where specific DNA or RNA sequences are fixed to a surface for high-throughput analysis. researchgate.net
In this scenario, the roles of the reactive groups are reversed. The nucleic acids to be detected are first modified to contain azide groups. googleapis.com These azido-modified nucleic acids are then immobilized onto a surface. googleapis.com To detect their presence and location on the matrix, the surface is treated with a reporter molecule containing a reactive alkyne group. While this compound itself would not be used here (as it has an azide), a corresponding alkyne-functionalized TAMRA-Biotin reporter would be employed. The principle, however, relies on the same specific azide-alkyne click reaction.
The alkyne-reporter molecule reacts with the immobilized azido-nucleic acids, leading to covalent attachment of the TAMRA and biotin labels. googleapis.com The surface can then be scanned for fluorescence from the TAMRA dye to identify the locations of the nucleic acids. Subsequently, the biotin tag can be used for signal amplification or other binding assays involving streptavidin-enzyme conjugates. googleapis.com This method provides a highly specific and sensitive way to detect and quantify nucleic acids on arrays and other surfaces. researchgate.net
Applications in Cellular and Subcellular Imaging
Live-Cell Imaging and Real-Time Biomolecule Tracking
The inherent properties of TAMRA-Azide-PEG-Biotin make it well-suited for live-cell imaging and the real-time tracking of biomolecules. The TAMRA fluorophore provides a bright and photostable red-orange fluorescent signal, while the PEG linker enhances solubility and minimizes nonspecific binding within the cellular environment. The azide (B81097) and biotin (B1667282) functionalities allow for specific and versatile conjugation to biomolecules of interest.
The primary mechanism for labeling involves "click chemistry," a set of bioorthogonal reactions that are highly specific and efficient under physiological conditions. The azide group on the reagent can react with alkyne-modified biomolecules through either a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC). This allows researchers to fluorescently tag proteins, nucleic acids, or other molecules that have been metabolically or enzymatically engineered to contain an alkyne group.
Once labeled, the real-time movement and localization of these biomolecules can be tracked within living cells using fluorescence microscopy. This has been instrumental in studying dynamic cellular processes. For instance, researchers have used similar azide-functionalized dyes to track the movement of endoplasmic reticulum (ER) tubules, providing insights into ER remodeling dynamics with nanometer spatial resolution. The ability to track single molecules or small ensembles of molecules provides a level of detail that is crucial for understanding complex biological mechanisms.
Intracellular Generation of Targeted Nanosensors
A significant application of this compound and similar reagents is the bottom-up assembly of targeted nanosensors directly within living cells. This approach overcomes the challenges of delivering pre-assembled nanosensors across the cell membrane. The strategy typically involves the expression of a targeting protein fused to an avidin (B1170675) or streptavidin variant within the cell, which localizes to a specific organelle or cellular compartment.
Subsequently, a biotinylated molecule, often functionalized with a reactive group like dibenzocyclooctyne (DBCO), is introduced to the cells. This biotinylated molecule binds to the streptavidin-tagged protein. Finally, an azide-functionalized reporter molecule, such as TAMRA-Azide, is added, which "clicks" onto the DBCO group, completing the assembly of the nanosensor at the desired location.
This method allows for the creation of highly localized sensors. For example, a thermosensitive TAMRA-azide has been used to generate nanoprobes on the endoplasmic reticulum membrane to monitor local temperature changes in response to external stimuli. This demonstrates the potential for creating a variety of targeted nanosensors to measure different physiological parameters within specific subcellular environments.
Visualization of Organelle-Specific Processes
The ability to target this compound to specific organelles enables the detailed visualization of processes occurring within these compartments. By genetically tagging a protein resident in a particular organelle with streptavidin, researchers can direct the assembly of the fluorescent probe to that location.
This has been successfully applied to visualize the dynamics of the endoplasmic reticulum. By attaching Cy5-azide, a functionally similar dye, to ER-localized streptavidin, researchers were able to track the movement of ER rings and junctions, providing data on the velocities and forces involved in ER remodeling. Although a different dye was used in this specific study, the principle is directly applicable to this compound, which could offer different spectral properties for multicolor imaging experiments. The specific targeting of the probe avoids the limitations of traditional organic dyes that often lack site-specificity or accumulate non-specifically within organelles.
Flow Cytometry-Based Analysis of Labeled Cell Populations
Flow cytometry is a powerful technique for analyzing large populations of cells. The bright fluorescence of TAMRA makes this compound a suitable reagent for labeling cells for flow cytometric analysis.
Cells can be labeled based on the presence of specific cell surface or intracellular markers. For example, if a cell population is engineered to express a surface protein with an alkyne modification, it can be specifically labeled with this compound via a click reaction. Alternatively, the biotin moiety can be used for labeling. Cells can be incubated with a biotinylated antibody that recognizes a specific cell surface antigen, followed by staining with a fluorescently labeled avidin or streptavidin conjugate. The this compound provides a versatile tool in this context, where the biotin can be used for initial targeting, and the azide is available for further functionalization if needed.
This labeling allows for the identification, quantification, and sorting of specific cell populations based on their fluorescence intensity. This is a common application in immunology and cancer research for characterizing heterogeneous cell samples. For instance, click chemistry-based labeling has been used to analyze cells via flow cytometry after staining with fluorescein (B123965) isothiocyanate-avidin, demonstrating the utility of this approach for quantitative cellular analysis.
Interactive Data Table: Applications of this compound in Cellular Imaging
| Application | Key Feature Utilized | Example Research Finding |
| Live-Cell Imaging | Bright & photostable TAMRA fluorophore, bioorthogonal azide group. | Real-time tracking of alkyne-modified proteins or nucleic acids within living cells using fluorescence microscopy. |
| Targeted Nanosensors | Intracellular assembly via biotin-streptavidin interaction and azide-alkyne click chemistry. | Generation of localized temperature sensors on the endoplasmic reticulum membrane. |
| Organelle Visualization | Specific targeting to organelles via streptavidin-tagged resident proteins. | Tracking the dynamic remodeling of the endoplasmic reticulum with high spatial resolution. |
| Flow Cytometry | Strong fluorescent signal for cell population analysis. | Quantification and sorting of cell populations labeled via click chemistry or biotin-streptavidin binding. |
Applications in Biosensor and Diagnostic Development
Functionalization of Sensor Surfaces for Analyte Detection
The ability to modify sensor surfaces with specific bioreceptors is fundamental to the development of sensitive and selective biosensors. TAMRA-Azide-PEG-Biotin facilitates this process through its versatile chemical handles. The azide (B81097) group allows for covalent attachment to alkyne-modified sensor surfaces via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction. medchemexpress.commedchemexpress.com This method enables the controlled and oriented immobilization of the biotin (B1667282) moiety onto the sensor surface.
Once the surface is biotinylated, it can capture streptavidin or avidin-conjugated biomolecules, such as antibodies or enzymes, which then act as the specific recognition elements for the target analyte. The TAMRA fluorophore, while not directly involved in the sensing mechanism in this context, can be used to confirm and quantify the successful immobilization of the probe on the surface during the development and quality control of the sensor. Research has demonstrated the successful immobilization of biotin-azide onto polymer-coated surfaces for creating micropatterns, which can then selectively bind to streptavidin-conjugated fluorescent proteins. researchgate.net
Microarray Fabrication for High-Throughput Screening
Microarrays are powerful tools for high-throughput screening in diagnostics and drug discovery, allowing for the simultaneous analysis of thousands of molecular interactions. This compound is instrumental in the fabrication of these arrays. Its azide group can be "clicked" onto alkyne-functionalized substrates, such as glass slides or diamond surfaces, to create a high-density pattern of biotin molecules. researchgate.netresearchgate.net
This biotinylated microarray can then be used to immobilize a wide array of streptavidin-labeled probes, including proteins, peptides, or nucleic acids. nih.gov The high affinity of the biotin-streptavidin interaction ensures stable and specific attachment of the probes. researchgate.net The TAMRA component can be utilized during the fabrication process to verify the uniformity and density of the printed spots. This approach has been used to create multiplexed patterns with alternating columns of different azide-containing molecules, demonstrating the precision possible with this technology. researchgate.net
| Feature | Description | Reference |
| Immobilization Chemistry | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). | medchemexpress.commedchemexpress.com |
| Substrate Compatibility | Glass, polymer-coated surfaces, diamond. | researchgate.netresearchgate.net |
| Probe Attachment | High-affinity biotin-streptavidin interaction. | researchgate.net |
| Quality Control | TAMRA fluorescence for spot verification. | researchgate.net |
Development of Fluorescence-Based Detection Assays
The intrinsic fluorescence of the TAMRA moiety is central to its application in various detection assays. musechem.com TAMRA is a well-characterized fluorophore with excitation and emission maxima suitable for many standard fluorescence detection instruments. broadpharm.com In the context of this compound, the fluorescence can be used to directly detect and quantify the binding of the probe to a target molecule or surface.
For instance, in a fluorescence anisotropy assay, the binding of the relatively small this compound probe to a larger protein can lead to a measurable change in the polarization of the emitted fluorescence, allowing for the real-time monitoring of binding events. rsc.org Furthermore, in applications where the probe is used to label a target, the TAMRA fluorophore enables visualization through in-gel fluorescence analysis or fluorescence microscopy. rsc.orgnih.gov This dual-labeling approach, combining the affinity of biotin with the sensitivity of fluorescence, provides a versatile tool for biochemical assays. axispharm.com
| Parameter | Value | Reference |
| Excitation Maximum | ~546 nm | broadpharm.com |
| Emission Maximum | ~565 nm | broadpharm.com |
| Extinction Coefficient | ~92,000 cm⁻¹M⁻¹ | broadpharm.com |
Integration into Immunological Assays
Immunological assays, such as ELISA (Enzyme-Linked Immunosorbent Assay) and Western blotting, rely on the specific recognition of antigens by antibodies. This compound can be integrated into these assays to enhance detection and provide alternative signaling methods.
The biotin component allows the probe to be used in streptavidin-based detection systems, which are known for their signal amplification capabilities. For example, an alkyne-modified secondary antibody can be labeled with this compound through a click reaction. This dual-labeled antibody can then be detected either through the enzymatic activity of a streptavidin-enzyme conjugate or directly through the fluorescence of the TAMRA dye. This offers flexibility in the assay design and can lead to improved sensitivity. While direct citations for this compound in specific immunoassays are emerging, the principles of using biotin and fluorophore-labeled reagents are well-established in the field. nih.govmedchemexpress.com The ability to "click" this dual-function reporter onto biomolecules offers a powerful method for creating custom reagents for a variety of immunological applications. mdpi.com
Advanced and Emerging Research Applications of Tamra Azide Peg Biotin
The trifunctional nature of TAMRA-Azide-PEG-Biotin, which combines a fluorescent reporter (TAMRA), a high-affinity purification tag (Biotin), and a versatile chemical handle (Azide) via a flexible polyethylene (B3416737) glycol (PEG) spacer, has positioned it as a valuable tool in advanced biomedical research. This reagent facilitates the sophisticated construction and analysis of complex biological systems.
Methodological Considerations and Assay Optimization
Optimization of Reaction Conditions for Diverse Biological Contexts
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the primary reaction through which TAMRA-Azide-PEG-Biotin is conjugated to alkyne-modified biomolecules. broadpharm.com The efficiency and biocompatibility of this reaction vary significantly depending on the experimental context, such as in cell lysates, on the surface of living cells, or within the intracellular environment.
In Vitro and Cell Lysate Labeling: In controlled in vitro settings or in cell lysates, reaction conditions can be robustly optimized for maximum efficiency. Key components include a source of copper (I), typically generated in situ from copper (II) sulfate (B86663) (CuSO₄) using a reducing agent like sodium ascorbate (B8700270), and a stabilizing ligand. broadpharm.comnih.gov The ligand, such as tris-(benzyltriazolylmethyl)amine (TBTA) or tris(hydroxypropyltriazolyl)methylamine (THPTA), is crucial as it stabilizes the catalytic Cu(I) ion, preventing its oxidation to the inactive Cu(II) state and increasing reaction reliability. broadpharm.com For labeling proteins in cell lysates, a typical reaction mixture includes the alkyne-tagged protein sample, the this compound probe, CuSO₄, a reducing agent, and a copper-stabilizing ligand. nih.gov
Live Cell Labeling: Labeling on or within living cells presents greater challenges due to the potential toxicity of the copper catalyst. mdpi.com Optimization is focused on minimizing copper concentration and reaction time while maintaining acceptable labeling efficiency. The use of copper-chelating ligands like THPTA is essential, as they not only accelerate the reaction but also protect cells from oxidative damage. nih.gov Optimized conditions for labeling the surface of living cells have been reported, involving low micromolar concentrations of the copper catalyst and ligand for short incubation periods at reduced temperatures to maintain cell viability. broadpharm.comnih.gov For instance, successful cell-surface labeling can be achieved with conditions such as 50 μM CuSO₄, 250 μM THPTA, and 2.5 mM sodium ascorbate for as little as 1 to 5 minutes. nih.gov
Further advancements to improve CuAAC efficiency in live cells include the development of copper-chelating azides. mdpi.comfrontiersin.org These reagents are designed to form active copper complexes, effectively acting as both reactant and catalyst, which can enhance reaction rates even at low, less toxic copper concentrations. mdpi.com Despite these optimizations, the intracellular environment, rich in biothiols like glutathione, can deactivate the copper catalyst, leading to lower reaction yields inside the cell compared to the cell surface. rsc.org
| Parameter | In Vitro / Lysate | Live Cell Surface | Intracellular |
| Copper (CuSO₄) Conc. | Higher concentrations permissible | Low µM (e.g., 50 µM) nih.gov | Minimized (e.g., < 50 µM) frontiersin.org |
| Ligand | TBTA, THPTA broadpharm.com | THPTA (protective) nih.gov | THPTA, specialized ligands rsc.org |
| Reducing Agent | Sodium Ascorbate broadpharm.com | Sodium Ascorbate nih.gov | Sodium Ascorbate nih.gov |
| Reaction Time | 30-60 minutes broadpharm.com | 1-10 minutes nih.govrsc.org | Variable, often longer |
| Key Challenge | Ensuring complete reaction | Minimizing copper toxicity | Overcoming catalyst deactivation rsc.org |
Strategies for Minimizing Non-Specific Labeling and Background Fluorescence
A significant challenge in fluorescent labeling is achieving a high signal-to-noise ratio by minimizing non-specific binding of the probe and background fluorescence.
Several strategies can be employed:
Probe Orientation: Studies have shown that using a probe with an azide (B81097) handle (like this compound) to react with an alkyne-modified biomolecule generally produces less background signal than the reverse orientation (alkyne-probe with azide-biomolecule). mdpi.comresearchgate.net This is partly because terminal alkynes can undergo side reactions with cellular components, such as the thiol groups of cysteine residues in proteins. nih.gov
Blocking Agents: In cases where non-specific reactivity is a concern, particularly from alkyne tags reacting with thiols, cysteine residues can be masked with alkylating agents like iodoacetamide (B48618) to prevent side reactions. mdpi.comresearchgate.net
Washing Steps: Thorough washing after the click reaction is essential to remove any unreacted, unbound this compound probe, which is a primary source of background fluorescence. rsc.org The stability of the triazole bond formed during the click reaction allows for extensive washing without significant loss of the specific signal. thermofisher.com
"Switch-On" Probes: An advanced strategy involves using bioorthogonally activated probes that are initially non-fluorescent (or weakly fluorescent) and "switch on" or exhibit a significant increase in fluorescence only after the click reaction occurs. rsc.org This approach can eliminate the need for stringent washing steps, as the unreacted probe does not contribute to background signal. rsc.org
Copper-Free Click Chemistry: While this compound is primarily designed for CuAAC, the azide group can also participate in copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing strained cyclooctyne (B158145) groups like DIBO or BCN. medchemexpress.comaxispharm.com SPAAC avoids the use of a copper catalyst, which can sometimes contribute to background. However, some cyclooctyne reagents themselves can exhibit cross-reactivity with thiols, which may require specific optimization, such as the addition of low concentrations of β-mercaptoethanol (βME), to enhance bioorthogonality. nih.gov
Compatibility with Downstream Analytical Techniques (e.g., Spectroscopy, Chromatography)
A key advantage of using this compound is its compatibility with a wide range of standard biochemical analysis techniques. The dual-labeling functionality (fluorescence and affinity) allows for two parallel modes of detection and purification.
Spectroscopy and In-Gel Fluorescence: The TAMRA fluorophore allows for direct visualization and quantification. Following SDS-PAGE, labeled proteins can be detected directly in the gel using a fluorescence scanner with appropriate excitation/emission wavelengths (approx. 546/565 nm). broadpharm.comnih.gov This provides a direct method to assess labeling efficiency and protein distribution without the need for blotting. mdpi.comnih.gov
Affinity Purification: The biotin (B1667282) moiety serves as a high-affinity handle for purification. Labeled biomolecules can be selectively captured and enriched from complex mixtures using streptavidin- or neutravidin-coated beads. medchemexpress.comnih.gov This enrichment is crucial for identifying low-abundance targets.
Mass Spectrometry (MS): The 1,2,3-triazole linkage formed by the click reaction is exceptionally stable and withstands the conditions of mass spectrometry analysis, including ionization and fragmentation. thermofisher.combiorxiv.org This makes the labeling strategy fully compatible with downstream proteomics workflows like LC-MS/MS for protein identification. thermofisher.comthermofisher.com The combination of affinity enrichment via biotin and subsequent MS analysis is a powerful tool for identifying specific targets of the probe. mdpi.com
Western Blotting: Following affinity purification or SDS-PAGE, the biotin tag can be detected using streptavidin-conjugated enzymes (like HRP or alkaline phosphatase) in a Western blot-style analysis, providing an alternative or complementary detection method to in-gel fluorescence. mdpi.com
Quantitative Fluorescence Measurement and Analysis Methodologies
The TAMRA component of the probe enables quantitative analysis through the measurement of its fluorescence signal.
In-Gel and In-Solution Quantification: The most straightforward quantification is achieved by measuring fluorescence intensity. After separating labeled proteins via SDS-PAGE, the gel can be imaged with a fluorescence scanner. nih.gov The intensity of the fluorescent bands, analyzed with software like ImageJ, corresponds to the amount of labeled protein. Similarly, fluorescence can be measured in solution using a plate reader. researchgate.net
Fluorescence Microscopy: In cellular imaging applications, fluorescence microscopy allows for the quantification of various features of labeled biomolecules. frontiersin.org Software-based image analysis pipelines can determine the number, size, and intensity of fluorescently labeled puncta or structures within cells. frontiersin.org
Standard Curves: For absolute quantification, a standard curve can be generated by measuring the fluorescence intensity of known concentrations of a labeled standard (e.g., a purified protein labeled with this compound). frontiersin.org This allows the conversion of fluorescence intensity units from an experiment into an apparent molar concentration of the labeled biomolecule. frontiersin.org This method is critical for determining parameters like the partition coefficient (Kp), which describes the accumulation of a labeled molecule in a specific cellular compartment or condensate. frontiersin.org
FRET-Based Analysis: The TAMRA dye can also serve as an acceptor or donor in Förster Resonance Energy Transfer (FRET) pairs. By pairing it with another suitable fluorophore, the efficiency of energy transfer can be measured to provide information on molecular proximity and interactions on a nanometer scale. squarespace.com The quenching efficiency, which is essential for F-based calculations, can be determined by comparing the donor's fluorescence in the presence and absence of the TAMRA acceptor. squarespace.com
Future Research Directions and Potential Innovations
Exploration of Novel Bioconjugation Chemistries
The azide (B81097) group on the TAMRA-Azide-PEG-Biotin compound facilitates its attachment to alkyne-modified biomolecules via "click chemistry," a set of reactions known for their high specificity, efficiency, and biocompatibility. interchim.comnih.gov The most common methods are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the catalyst-free, strain-promoted azide-alkyne cycloaddition (SPAAC). wmocollege.ac.in Future research will likely focus on moving beyond these established methods to explore a new generation of bioconjugation techniques that offer alternative reaction kinetics, improved biocompatibility, or different targeting capabilities. mdpi.comnih.gov
Emerging bioorthogonal reactions that could be adapted for such probes include: mdpi.comnih.gov
Tyrosine-Click Chemistry : This method involves the reaction of cyclic diazodicarboxamide derivatives with the phenol (B47542) ring of tyrosine residues on proteins, offering a way to target specific amino acids. mdpi.com
Sulfo-Click Chemistry : In this reaction, sulfonyl azides react with thio acids to form a stable amide bond. mdpi.com
Sulfur(VI) Fluoride Exchange (SuFEx) : A highly reliable and versatile reaction that could be adapted for creating novel probe linkages. mdpi.comnih.gov
Thiol-Ene Click Chemistry : This involves the addition of a thiol to an alkene, providing another efficient and bioorthogonal method for conjugation. mdpi.com
Azo Coupling : An established reaction where diazonium compounds react with electron-rich residues like tyrosine, which could be further optimized for live-cell applications. mdpi.com
These innovative chemistries could lead to the development of probes where the azide moiety is replaced by a different functional group, expanding the toolkit available to researchers for labeling specific classes of biomolecules under diverse experimental conditions. wmocollege.ac.in
| Bioconjugation Chemistry | Reactive Groups | Key Advantages | Potential Application for Probes |
| CuAAC | Azide + Terminal Alkyne (with Copper catalyst) | High efficiency, rapid kinetics. wmocollege.ac.in | Standard method for labeling alkyne-tagged molecules. interchim.com |
| SPAAC | Azide + Strained Alkyne (e.g., DBCO) | Copper-free (less cytotoxic), bioorthogonal. interchim.com | Preferred method for live-cell labeling. wmocollege.ac.in |
| Tyrosine-Click | Cyclic Diazodicarboxamide + Tyrosine | Targets a specific, naturally occurring amino acid. mdpi.com | Site-specific labeling of proteins without metabolic engineering. |
| Thiol-Ene Click | Thiol + Alkene | Efficient, anti-Markovnikov addition. mdpi.com | Conjugation to cysteine residues or alkene-modified molecules. |
| Azo Coupling | Diazonium + Phenol (e.g., Tyrosine) | Well-characterized reaction, targets natural residues. mdpi.com | Alternative strategy for protein-specific labeling. |
Design of Next-Generation Multi-Functional Probes
Future innovations will focus on designing second-generation probes with enhanced or entirely new functionalities beyond the current this compound structure. nih.govresearchgate.net The goal is to create "smart" probes that can report on their environment, target multiple entities, or be detected by different imaging systems. anr.frresearchgate.netrsc.org
Key areas for development include:
Multi-Modal Probes : Combining the fluorescent TAMRA component with other imaging modalities. For example, a probe could incorporate a paramagnetic component for Magnetic Resonance Imaging (MRI), creating a dual-function MR/optical probe. nih.gov This would allow for correlative imaging, leveraging the high-resolution anatomical detail of MRI with the high sensitivity of fluorescence microscopy. nih.gov
Environment-Sensing Probes : Designing probes where the fluorescence of the TAMRA dye (or a replacement fluorophore) changes in response to specific environmental parameters like pH, viscosity, or polarity. researchgate.netrsc.org This would allow the probe to not only report its location but also provide information about the local cellular microenvironment.
Fluorogenic Probes : Engineering probes that are "off" (non-fluorescent) until they bind to their target, at which point they "turn on." biorxiv.org This design significantly reduces background noise and eliminates the need for wash steps, making them ideal for live-cell imaging. biorxiv.org
Optimized PEG Linkers : The polyethylene (B3416737) glycol (PEG) linker is critical for solubility and reducing non-specific binding. axispharm.com Future research will explore how varying the length and structure of the PEG chain can fine-tune the probe's properties, such as its circulation half-life and biodistribution. researchgate.net A "PEG-fluorochrome shielding" approach can enhance quantum yield and block unwanted interactions between the fluorophore and other biomolecules. researchgate.netnih.govacs.org
| Probe Modification | Component to Modify | Resulting Innovation | Primary Benefit |
| Multi-Modal Imaging | Add MRI contrast agent | MR/Optical Dual-Function Probe | Correlative imaging from whole-body (MRI) to cellular (fluorescence) level. nih.gov |
| Environment Sensing | Modify fluorophore structure | Fluorogenic or Ratiometric Probe | Reports on local cellular conditions like pH or viscosity. researchgate.netrsc.org |
| Enhanced Specificity | Optimize PEG linker | PEG-Shielded Probe | Increased solubility, reduced non-specific binding, and improved quantum yield. researchgate.netnih.gov |
| Multiplexed Detection | Use spectrally distinct fluorophores | Multi-Color Probe Set | Simultaneous imaging of multiple targets in the same cell. nih.govanr.fr |
Expansion into Mechanistic Studies of Cellular Processes
While this compound is excellent for labeling and purification, its future applications lie in using it as a tool to dissect complex, dynamic cellular mechanisms in real-time. numberanalytics.comnih.gov This involves moving beyond static snapshots of biomolecule localization to understanding their function, interactions, and regulation within living systems. rsc.org
Future research applications include:
Studying Protein Dynamics : By metabolically incorporating an alkyne-tagged amino acid into newly synthesized proteins, the probe can be used to track a cohort of proteins over time. This enables the study of protein turnover, trafficking, and degradation under various conditions.
Investigating Enzyme Activity : Probes can be designed to specifically label the active sites of enzymes, such as serine hydrolases. nih.govthermofisher.com This allows for the profiling of enzyme activity in different cellular states or in response to drug treatment. The TAMRA component provides a direct fluorescent readout of active enzymes. nih.gov
Mapping Post-Translational Modifications (PTMs) : Click chemistry-enabled probes are powerful tools for detecting specific PTMs, such as glycosylation or lipidation, which are often difficult to study with antibody-based methods.
Visualizing Receptor States : By creating matched pairs of probes where one is linked to a receptor agonist and the other to an inverse agonist, researchers can visualize the localization and distribution of different functional states (e.g., active vs. inactive) of a receptor in live cells. rsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
